molecular formula C16H12N2O3S B2405284 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 361150-56-3

3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2405284
CAS No.: 361150-56-3
M. Wt: 312.34
InChI Key: ZUDBMZFGZPAFOZ-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound featuring a quinazolinone core with a thioxo group and a benzodioxole moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with isothiocyanates under basic conditions, forming 2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

    Introduction of the Benzodioxole Moiety: The benzodioxole moiety can be introduced via a nucleophilic substitution reaction. This involves the reaction of the quinazolinone derivative with 1,3-benzodioxole-5-carbaldehyde in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, forming sulfoxides or sulfones.

    Reduction: Reduction of the thioxo group can yield the corresponding thiol or thioether derivatives.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Halogenated or alkylated benzodioxole derivatives.

Scientific Research Applications

3-(1,3-Benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may facilitate binding to hydrophobic pockets, while the thioxo group can participate in redox reactions, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the benzodioxole moiety, potentially altering its biological activity.

    3-(1,3-Benzodioxol-5-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one: Contains an oxo group instead of a thioxo group, which may affect its reactivity and interactions.

Uniqueness

The presence of both the benzodioxole moiety and the thioxo group in 3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one makes it unique, providing a distinct set of chemical properties and potential biological activities compared to similar compounds.

This detailed overview highlights the significance and versatility of this compound in various fields of scientific research

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-15-11-3-1-2-4-12(11)17-16(22)18(15)8-10-5-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDBMZFGZPAFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803951
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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